2-Chloro-4-(2-nitrophenyl)phenol
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Overview
Description
2-Chloro-4-(2-nitrophenyl)phenol is an organic compound that belongs to the class of chlorinated nitrophenols. These compounds are characterized by the presence of both chlorine and nitro groups attached to a phenolic ring. This compound is frequently used as a building block in the synthesis of dyes, plastics, and explosives . It also acts as a catalytic agent and petrochemical additive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-nitrophenyl)phenol can be achieved through various methods. One common method involves the nitration of 2-chlorophenol with nitric acid in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete nitration.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-Chloro-4-(2-nitrophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, plastics, and explosives.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-nitrophenyl)phenol involves its interaction with specific molecular targets. For instance, in microbial degradation, it is converted to 1,2,4-benzenetriol via a pathway involving chloro-1,4-benzoquinone . This pathway is catalyzed by enzymes such as FAD-dependent monooxygenase and BT 1,2-dioxygenase .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
2-Chloro-4-(2-nitrophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain industrial applications, such as the synthesis of specialized dyes and plastics .
Properties
Molecular Formula |
C12H8ClNO3 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-4-(2-nitrophenyl)phenol |
InChI |
InChI=1S/C12H8ClNO3/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14(16)17/h1-7,15H |
InChI Key |
MGFYLJYBCWCZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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